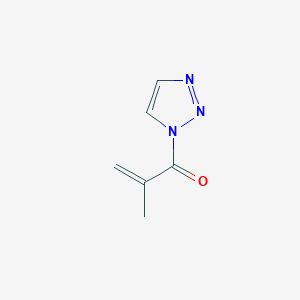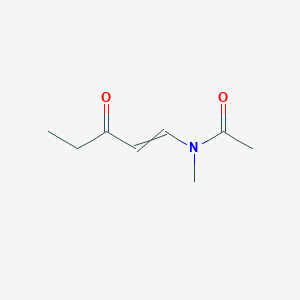
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .
Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is unique due to its stability, versatility, and ability to undergo a wide range of chemical reactions. Its applications in medicinal chemistry and industrial processes highlight its importance compared to other similar compounds .
Eigenschaften
CAS-Nummer |
59734-10-0 |
|---|---|
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-methyl-1-(triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3 |
InChI-Schlüssel |
FQOAGBFETJSKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1C=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)





![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)


![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

